molecular formula C21H22N2O2S B12256703 Methyl 4-{[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]methyl}benzoate

Methyl 4-{[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]methyl}benzoate

Cat. No.: B12256703
M. Wt: 366.5 g/mol
InChI Key: CJYUHWYEEQNLOV-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]methyl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a cyano group, and a tetrahydroisoquinoline moiety.

Preparation Methods

The synthesis of Methyl 4-{[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]methyl}benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 4-cyanobenzoic acid with methanol in the presence of a strong acid catalyst.

    Introduction of the tetrahydroisoquinoline moiety: This step involves the reaction of the benzoate ester with 4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinoline under specific conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Methyl 4-{[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 4-{[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The cyano group and tetrahydroisoquinoline moiety play crucial roles in its bioactivity, potentially interacting with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Methyl 4-{[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]methyl}benzoate can be compared with similar compounds such as:

    Methyl 4-cyanobenzoate: Lacks the tetrahydroisoquinoline moiety, making it less complex.

    4-Cyanobenzoic acid methyl ester: Similar structure but without the sulfanyl and tetrahydroisoquinoline groups.

    1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone: Contains a pyridinone ring instead of the benzoate ester.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

methyl 4-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C21H22N2O2S/c1-3-19-17-7-5-4-6-16(17)18(12-22)20(23-19)26-13-14-8-10-15(11-9-14)21(24)25-2/h8-11H,3-7,13H2,1-2H3

InChI Key

CJYUHWYEEQNLOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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